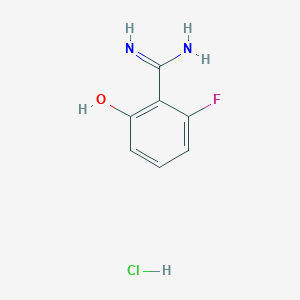

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride

描述

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C7H8ClFN2O and its molecular weight is 190.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related carboximidamide derivatives have demonstrated their efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a related compound against Salmonella spp. using broth microdilution methods. The results showed that the compound inhibited 90% of bacterial strains at a minimum inhibitory concentration (MIC) of 62.5 µg/mL. Additionally, it significantly reduced biofilm formation by up to 5.2 log10 .

| Compound | MIC (µg/mL) | Biofilm Reduction (log10) |

|---|---|---|

| Compound 1 | 62.5 | 5.2 |

| Compound 2 | 15 | Not specified |

Cytotoxicity and Safety Profile

Cytotoxicity assessments using HeLa and Vero cell lines revealed that compound 1 maintained 100% cell viability at certain concentrations, indicating a favorable safety profile. In contrast, compound 2 exhibited lower viability at higher concentrations .

The biological activity of this compound may involve the inhibition of specific enzymes or proteins. For example, compounds with similar structures have been shown to interact with indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune regulation and tumor growth .

Molecular Docking Studies

Molecular docking studies suggest that the presence of fluorine substituents enhances the binding affinity to IDO1, thus increasing inhibitory activity. The hydrogen bonding network within the active site is critical for effective inhibition .

Anticancer Activity

Emerging research highlights the potential anticancer properties of carboximidamide derivatives. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines while demonstrating selectivity towards cancerous cells over non-cancerous ones.

Case Study: Anticancer Efficacy

In a recent study, a related compound exhibited an IC50 value of against MDA-MB-231 triple-negative breast cancer cells while displaying minimal effects on MCF10A non-cancerous cells . This selectivity indicates potential for therapeutic applications in oncology.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A | >20 |

Summary of Findings

The biological activity of this compound suggests promising antimicrobial and anticancer properties. Its mechanisms involve enzyme inhibition and selective cytotoxicity towards cancer cells.

化学反应分析

Nucleophilic Substitution

The imidamide nitrogen is susceptible to nucleophilic attack. For example, reaction with alkyl halides (e.g., CH₃I) under basic conditions yields N-alkylated derivatives.

Reaction Example

Oxidation

Fluorinated phenolic rings resist oxidation, but the imidamide group can be oxidatively cleaved to carboxylic acids using strong oxidizing agents like KMnO₄.

Reaction Example

Condensation Reactions

The imidamide group participates in condensation with carbonyl compounds (e.g., aldehydes) to form heterocycles. For instance, reaction with benzaldehyde yields substituted imidazoles.

Reaction Example

Reaction Mechanism and Influencing Factors

The fluorine substituent exerts an electron-withdrawing effect, stabilizing intermediates in substitution reactions. Conversely, the hydroxyl group enhances nucleophilicity at the imidamide nitrogen .

Key Factors

-

pH : Basic conditions favor substitution reactions, while acidic conditions stabilize imidamide intermediates .

-

Temperature : Elevated temperatures (>80°C) accelerate condensation but risk side reactions .

Analytical Characterization

Purity and structural integrity are confirmed via:

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-fluoro-6-hydroxybenzene-1-carboximidamide hydrochloride, and how can structural purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step functional group transformations, such as fluorination of hydroxybenzene derivatives followed by carboximidamide formation. Structural purity is validated via 1H/13C NMR and high-resolution mass spectrometry (HRMS) . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and optimize conditions . For purity assurance, use HPLC with UV/Vis detection (≥95% purity threshold) and monitor intermediates via thin-layer chromatography (TLC) .

Q. How should researchers characterize the solubility and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform solubility screens in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-spectrophotometry. For stability, conduct accelerated degradation studies at 25°C, 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions. Monitor degradation products via LC-MS and assign degradation pathways using fragmentation patterns .

Q. What spectroscopic techniques are critical for distinguishing the hydroxyl and fluoro substituents in this compound?

- Methodological Answer : 19F NMR is essential for confirming fluorine position and coupling constants, while FT-IR identifies hydroxyl stretching (broad ~3200 cm⁻¹) and imidamide C=N vibrations (~1650 cm⁻¹). X-ray crystallography resolves spatial arrangements of substituents if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives or analogs of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with biological targets. Combine with machine learning to screen virtual libraries for analogs with enhanced bioactivity or stability .

Q. What experimental strategies resolve contradictions in observed vs. predicted reaction yields for this compound’s synthesis?

- Methodological Answer : Apply statistical design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies. Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate with kinetic studies (e.g., in-situ IR monitoring) to track intermediate formation .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Standardize assays (e.g., IC50 determinations) using reference controls (e.g., positive/negative controls for enzyme inhibition). Cross-validate results via orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). Perform meta-analyses of published data to identify outliers caused by protocol variability (e.g., cell line differences) .

Q. Methodological Resources

- Structural Validation : Canonical SMILES and InChI keys (e.g.,

InChI=1S/C7H6F2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H) ensure reproducibility in cheminformatics workflows . - Data Management : Use chemical software (e.g., ChemAxon, Schrödinger Suite) for secure, encrypted storage of spectral and experimental data .

- Reaction Optimization : Leverage ICReDD’s feedback loop integrating computation, informatics, and experimentation to reduce trial-and-error approaches .

属性

IUPAC Name |

2-fluoro-6-hydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O.ClH/c8-4-2-1-3-5(11)6(4)7(9)10;/h1-3,11H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPMBFGQLHDEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。